6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
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Overview
Description
6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the pyranone ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the structure can be reduced to single bonds using reducing agents.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
2-Phenylethanol: Contains a phenyl group but lacks the indole and pyranone rings.
4-Hydroxybenzaldehyde: Similar in having a hydroxyl group but differs in the overall structure.
Uniqueness
6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H22FNO3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C24H22FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,14-15,19,27H,13H2,1-2H3/b12-11+ |
InChI Key |
ZGDYKLKDTFTSJY-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C3CC(=CC(=O)O3)O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(=CC(=O)O3)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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